![molecular formula C8H9N5 B041460 9-Allyl-9H-purin-6-amine CAS No. 4121-39-5](/img/structure/B41460.png)
9-Allyl-9H-purin-6-amine
Overview
Description
“9-Allyl-9H-purin-6-amine” is a chemical compound with the molecular formula C8H9N5 . It is also known as “Tenofovir 9-Propenyl Impurity” or "9-(2-Propenyl)adenine" . It has been identified as a derivative of 9H-purin-6-amine .
Synthesis Analysis
The synthesis of 9H-purin-6-amine derivatives, including “9-Allyl-9H-purin-6-amine”, involves the design and creation of two series of compounds: N-(4-methoxyphenyl)-N-methyl-9H-purin-6-amines and 9-substituted benzyl-6-chloro-9H-purines .
Molecular Structure Analysis
The molecular structure of “9-Allyl-9H-purin-6-amine” consists of a purine core with an allyl group attached to the 9-position and an amine group attached to the 6-position .
Chemical Reactions Analysis
In terms of chemical reactions, 9H-purin-6-amine derivatives, including “9-Allyl-9H-purin-6-amine”, have been found to exhibit antiproliferative activities against various cell lines .
Physical And Chemical Properties Analysis
The physical and chemical properties of “9-Allyl-9H-purin-6-amine” include a molecular weight of 175.19 g/mol, a topological polar surface area of 69.6 Ų, and a hydrogen bond donor count of 1 .
Scientific Research Applications
Antimicrobial Activity
9-Allyl-9H-purin-6-amine and its derivatives have been found to exhibit antimicrobial activity. They have been tested against both Gram-positive and Gram-negative bacteria and have shown promising results . The compounds cause DNA damages, leading to higher antibacterial activities .
DNA Interactions
These compounds have been studied for their interactions with DNA. The effect of the compounds on pBR322 plasmid DNA was studied by gel electrophoretic mobility measurements . The studies suggest that these purine derivatives incorporating tetrazole ring cause DNA damages .
Aldose Reductase Inhibitors
9H-purin-6-amine derivatives have been identified as novel aldose reductase inhibitors, which could be used in the treatment of diabetic complications . These compounds, with a C6 substituted benzylamine side chain and N9 carboxylic acid, were found to be effective and selective aldose reductase inhibitors .
Antiretroviral Drug Impurity
9-Allyl-9H-purin-6-amine is known as Tenofovir 9-Propenyl Impurity or 9-(2-Propenyl)adenine. It is an impurity of Tenofovir, an antiretroviral drug known as a nucleotide analog reverse .
Mechanism of Action
Target of Action
For instance, some 9H-purin-6-amine derivatives have been identified as inhibitors of aldose reductase (ALR), a key enzyme involved in the polyol pathway of glucose metabolism .
Mode of Action
For example, some purine derivatives inhibit their target enzymes by binding to the active site, thereby preventing the enzyme from catalyzing its substrate .
Biochemical Pathways
Given that some purine derivatives are known to inhibit aldose reductase, it is plausible that 9-allyl-9h-purin-6-amine could affect the polyol pathway of glucose metabolism .
Pharmacokinetics
The molecular stability of a drug is a crucial factor for its absorption and bioavailability .
Result of Action
Inhibition of aldose reductase by some purine derivatives can prevent the accumulation of intracellular sorbitol, which is implicated in the development of various diabetic complications .
Action Environment
It is known that the stability of some purine derivatives in various media, such as dulbecco’s modified eagle medium (dmem) and plasma, is closely related to their inhibitory activity .
Safety and Hazards
Future Directions
The future directions for the study of “9-Allyl-9H-purin-6-amine” and its derivatives could involve further exploration of their potential as ALR inhibitors, given their potent and selective inhibitory activity . Additionally, their antiproliferative activities against various cell lines suggest potential applications in cancer treatment .
properties
IUPAC Name |
9-prop-2-enylpurin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h2,4-5H,1,3H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNFYJHXSHTFOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=NC2=C(N=CN=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194135 | |
Record name | 9H-Purin-6-amine, 9-(2-propenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Allyl-9H-purin-6-amine | |
CAS RN |
4121-39-5 | |
Record name | 9-Allyl-9H-purin-6-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004121395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4121-39-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77154 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-Purin-6-amine, 9-(2-propenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-ALLYL-9H-PURIN-6-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79SW4GB7Y4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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